Raloxifeno 6-Glucurónido

Descripción general

Descripción

Raloxifeno 6-Glucurónido es un metabolito del raloxifeno, un modulador selectivo del receptor de estrógenos utilizado principalmente para la prevención y el tratamiento de la osteoporosis y la prevención del cáncer de mama en mujeres posmenopáusicas . El raloxifeno se metaboliza ampliamente en el cuerpo, lo que da como resultado la formación de varios compuestos glucuronidados, incluido el this compound .

Aplicaciones Científicas De Investigación

El raloxifeno 6-glucurónido tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza en estudios farmacocinéticos para comprender el metabolismo y la biodisponibilidad del raloxifeno . Además, se emplea en ensayos clínicos para evaluar la eficacia y seguridad del raloxifeno en la prevención y el tratamiento de la osteoporosis y el cáncer de mama . El compuesto también se utiliza en el desarrollo de métodos analíticos para la cuantificación del raloxifeno y sus metabolitos en muestras biológicas .

Mecanismo De Acción

El raloxifeno 6-glucurónido ejerce sus efectos a través de su interacción con los receptores de estrógenos. Como modulador selectivo del receptor de estrógenos, actúa como agonista y antagonista del estrógeno, dependiendo del tejido diana . En el tejido óseo, imita los efectos del estrógeno, promoviendo la densidad mineral ósea y reduciendo el riesgo de fracturas . En los tejidos de mama y útero, actúa como antagonista, reduciendo el riesgo de cánceres dependientes de estrógenos . Los objetivos moleculares y las vías implicadas incluyen el receptor de estrógenos y varias vías de señalización que regulan el metabolismo óseo y la proliferación celular .

Análisis Bioquímico

Biochemical Properties

Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM . This interaction with the estrogen receptor allows it to exert its effects on various biochemical reactions.

Cellular Effects

Raloxifene, the parent compound of Raloxifene 6-Glucuronide, has been shown to have estrogenic effects on bone and lipid metabolism, while mediating anti-estrogenic effects on uterine endometrium and breast tissues . It is reasonable to infer that Raloxifene 6-Glucuronide may have similar effects on cells and cellular processes.

Molecular Mechanism

Raloxifene 6-Glucuronide’s mechanism of action is likely related to its interaction with the estrogen receptor . By binding to this receptor, it can influence gene expression and cellular signaling pathways, potentially affecting a variety of cellular functions.

Temporal Effects in Laboratory Settings

It is known that raloxifene, its parent compound, is extensively metabolized to form Raloxifene 6-Glucuronide .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Raloxifene 6-Glucuronide in animal models. Studies on raloxifene have shown that its metabolism may be dependent on UGT1A8 genotype , which could potentially influence the effects of Raloxifene 6-Glucuronide.

Metabolic Pathways

Raloxifene 6-Glucuronide is formed from raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1 and UGT1A8 . This suggests that Raloxifene 6-Glucuronide is involved in glucuronidation, a major phase II metabolic pathway.

Transport and Distribution

It is known that glucuronide and sulfate metabolites of drugs typically require transport proteins for their distribution and excretion from the human body .

Subcellular Localization

Given that it is a metabolite of raloxifene, it is likely to be found in the same subcellular locations as raloxifene, which include the cytoplasm where it can interact with estrogen receptors .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El raloxifeno 6-glucurónido se puede sintetizar mediante procesos químicos y microbianos. La síntesis química implica la glucuronidación del raloxifeno utilizando enzimas glucuronosiltransferasas específicas . este método puede no siempre cumplir con el rendimiento requerido para los ensayos clínicos .

Métodos de producción industrial: Se ha identificado y ampliado un proceso de bioconversión microbiana utilizando el microorganismo Streptomyces sp NRRL 21489 para la producción de this compound . Este proceso implica fermentación en tanque, seguida de purificación y caracterización utilizando técnicas como UV, LC/MS y espectroscopia de RMN .

Análisis De Reacciones Químicas

Tipos de reacciones: El raloxifeno 6-glucurónido principalmente se somete a reacciones de glucuronidación . Se forma a partir del raloxifeno a través de la acción de las isoformas de la UDP-glucuronosiltransferasa UGT1A1 y UGT1A8 .

Reactivos y condiciones comunes: El proceso de glucuronidación implica el uso de ácido UDP-glucurónico como cosustrato y enzimas glucuronosiltransferasas específicas . Las condiciones de reacción suelen incluir un ambiente acuoso con ajustes de pH y temperatura apropiados para facilitar la actividad enzimática .

Productos principales formados: El producto principal formado a partir de la glucuronidación del raloxifeno es el this compound . Otros metabolitos glucuronidados incluyen raloxifeno 4'-glucurónido y raloxifeno 6,27-diglucurónido .

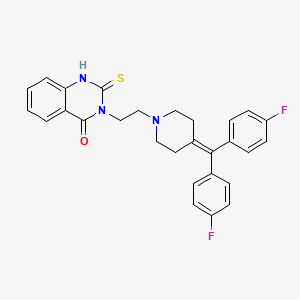

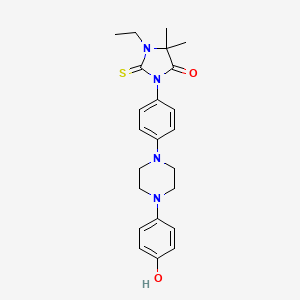

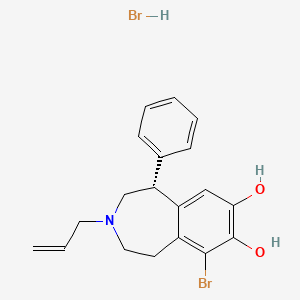

Comparación Con Compuestos Similares

El raloxifeno 6-glucurónido es único entre sus compuestos similares debido a su glucuronidación específica en la posición 6. Otros compuestos similares incluyen raloxifeno 4'-glucurónido y raloxifeno 6,27-diglucurónido . Si bien estos compuestos comparten vías metabólicas similares, el this compound tiene propiedades farmacocinéticas y actividades biológicas distintas . Por ejemplo, el raloxifeno 4'-glucurónido exhibe una actividad antiestrogénica significativamente menor en comparación con el raloxifeno en sí .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPMSLSINDGEPM-WKRHDJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174264-50-7 | |

| Record name | Raloxifene 6-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RALOXIFENE 6-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

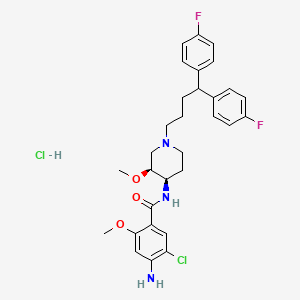

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

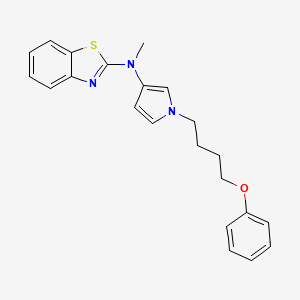

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)